Structural Uniqueness of 2-Pyridin-2-yl and N-(5-Methylthiazol-2-yl) Substitution Pattern Within Known Bioactive Quinoline Libraries
A substructure search across publicly disclosed Pim kinase and BTK inhibitor patents (Incyte Corp. thiazolecarboxamide series, US20240083900) reveals that the specific combination of 6-bromo, 2-(pyridin-2-yl), and N-(5-methyl-1,3-thiazol-2-yl) is absent from the exemplified compounds with reported IC50 values [1][2]. The closest patented analog, 6-bromo-2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide, tested against an oxidoreductase target, showed an IC50 of 7.2 nM, but differs in both the 2-aryl group (furan vs. pyridine) and the pyridine attachment point (3-yl vs. 2-yl), which are known to invert binding modes in CYP2C9 and kinase active sites [3][4]. This structural singularity makes the target compound a unique probe for interrogating the steric and electronic requirements of the pyridin-2-yl binding pocket.
| Evidence Dimension | Substructure presence in major kinase inhibitor patent libraries |
|---|---|
| Target Compound Data | Substructure: 6-bromo + 2-(pyridin-2-yl) + N-(5-methyl-1,3-thiazol-2-yl); not found in Incyte Pim or BTK patent SAR tables. |
| Comparator Or Baseline | Closest patented analog: 6-bromo-2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide (IC50 = 7.2 nM against a target oxidoreductase) [3]. |
| Quantified Difference | Structural differentiation: pyridin-2-yl vs. furan-2-yl at position 2; pyridin-2-yl vs. pyridin-3-yl attachment; thiazole vs. pyridine in the carboxamide side chain. |
| Conditions | Comparative substructure mining across USPTO and EPO patent databases (classes C07D401/14, C07D417/14). |
Why This Matters
The absence of this precise scaffold from major competitor patent families reduces the risk of freedom-to-operate conflicts and confirms its value as a structurally novel tool for kinase selectivity profiling.
- [1] Incyte Corporation. (2017). Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. U.S. Patent Application Publication No. US 2017/0182017 A1. View Source
- [2] Incyte Corporation. (2024). Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. U.S. Patent Application Publication No. US 2024/0083900 A1. View Source
- [3] BRENDA Enzyme Database. (n.d.). IC50 Value for 6-bromo-2-(5-methylfuran-2-yl)-N-(pyridin-3-yl)quinoline-4-carboxamide. Retrieved from https://www.enzyme-information.de View Source
- [4] Peng, C. C., Shi, W., Lutz, J. D., Kunze, K. L., Liu, J. O., Nelson, W. L., & Isoherranen, N. (2012). Cytochrome P450 2C9 type II binding studies on quinoline-4-carboxamide analogues. Drug Metabolism and Disposition, 40(5), 963–971. View Source
